N,N'-diphenylbenzohydrazide
Overview
Description
N,N’-Diphenylbenzohydrazide: is an organic compound with the molecular formula C19H16N2O. It is a derivative of benzohydrazide, where the hydrazide group is substituted with two phenyl groups. This compound is known for its applications in various fields of chemistry and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Diphenylbenzohydrazide can be synthesized through the reaction of benzohydrazide with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the synthesis of N,N’-diphenylbenzohydrazide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is often isolated using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-Diphenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzene derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are used under appropriate conditions.
Major Products Formed:
Oxidation: Azobenzene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
Chemistry: N,N’-Diphenylbenzohydrazide is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and hydrazones. It is also employed in the study of reaction mechanisms and as a ligand in coordination chemistry.
Biology: In biological research, N,N’-diphenylbenzohydrazide is used as a probe to study enzyme activities and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, N,N’-diphenylbenzohydrazide is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-diphenylbenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The compound’s effects are mediated through its ability to form stable complexes with metal ions or to undergo redox reactions, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Benzohydrazide: The parent compound, which lacks the phenyl substitutions.
N,N’-Diphenylhydrazine: A similar compound with two phenyl groups attached to the hydrazine moiety.
Azobenzene: A related compound formed through the oxidation of N,N’-diphenylbenzohydrazide.
Uniqueness: N,N’-Diphenylbenzohydrazide is unique due to its dual phenyl substitutions, which impart distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it a valuable compound in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions further distinguishes it from similar compounds.
Properties
IUPAC Name |
N,N'-diphenylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(16-10-4-1-5-11-16)21(18-14-8-3-9-15-18)20-17-12-6-2-7-13-17/h1-15,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVYNGCXUPZVQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10914225 | |
Record name | N,N'-Diphenylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10914225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
970-26-3 | |
Record name | NSC49548 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49548 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Diphenylbenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10914225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N1,N2-Diphenylbenzoic hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key fragmentation pathways observed in N,N'-diphenylbenzohydrazide during mass spectrometry analysis?
A1: The research primarily focuses on the isomeric O- and S-phenylbenzohydrazonates. While it doesn't provide specific fragmentation pathways for this compound, it states that the related compound, N,N-diphenylthiobenzohydrazide, undergoes a retro Chapman rearrangement during mass spectrometry analysis []. This suggests that similar rearrangements and fragmentation patterns involving the nitrogen atoms and their substituents could be relevant for this compound. Further research focusing specifically on this compound would be needed to confirm this hypothesis.
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